molecular formula C23H28FNO3S B5072526 2-(ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5727-11-7

2-(ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5072526
CAS No.: 5727-11-7
M. Wt: 417.5 g/mol
InChI Key: FFHCUKVODUYMKB-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-fluorophenyl group at position 4, methyl groups at positions 2 and 7,7, and a 2-(ethylsulfanyl)ethyl ester moiety at position 3. The compound’s molecular formula is C₂₃H₂₉FNO₃S, with a calculated molecular weight of 418.55 g/mol. This compound is structurally related to Hantzsch esters, a class of molecules widely studied for their catalytic, antimicrobial, and pharmaceutical applications .

Properties

IUPAC Name

2-ethylsulfanylethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FNO3S/c1-5-29-11-10-28-22(27)19-14(2)25-17-12-23(3,4)13-18(26)21(17)20(19)15-6-8-16(24)9-7-15/h6-9,20,25H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHCUKVODUYMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386530
Record name STK363595
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5727-11-7
Record name STK363595
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate with 2-(ethylsulfanyl)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. For example:

C23H28FNO3S+H2OH+or OHC21H24FNO3S+C2H5OH\text{C}_{23}\text{H}_{28}\text{FNO}_3\text{S} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{C}_{21}\text{H}_{24}\text{FNO}_3\text{S} + \text{C}_2\text{H}_5\text{OH}

Conditions :

  • Acidic: HCl (6M), reflux, 12–24 hours.

  • Basic: NaOH (2M) in ethanol, 60°C, 6–8 hours .

Nucleophilic Substitution at the Sulfanyl Group

The ethylsulfanyl (-S-C₂H₅) group participates in nucleophilic substitution reactions. For instance, alkylation with methyl iodide proceeds via an Sₙ2 mechanism:

C23H28FNO3S+CH3IC24H30FNO3S+HI\text{C}_{23}\text{H}_{28}\text{FNO}_3\text{S} + \text{CH}_3\text{I} \rightarrow \text{C}_{24}\text{H}_{30}\text{FNO}_3\text{S} + \text{HI}

Conditions :

  • DMF solvent, K₂CO₃ base, 80°C, 4–6 hours .

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The 4-fluorophenyl group undergoes limited electrophilic substitution due to fluorine’s electron-withdrawing nature. Nitration occurs under strongly acidic conditions:

C23H28FNO3S+HNO3H2SO4C23H27FN2O5S+H2O\text{C}_{23}\text{H}_{28}\text{FNO}_3\text{S} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{23}\text{H}_{27}\text{FN}_2\text{O}_5\text{S} + \text{H}_2\text{O}

Regioselectivity : Meta to fluorine .

Oxidation of the Sulfanyl Group

The ethylsulfanyl moiety oxidizes to sulfoxide or sulfone derivatives:

C23H28FNO3SH2O2C23H28FNO4S(sulfoxide)\text{C}_{23}\text{H}_{28}\text{FNO}_3\text{S} \xrightarrow{\text{H}_2\text{O}_2} \text{C}_{23}\text{H}_{28}\text{FNO}_4\text{S} \quad (\text{sulfoxide})C23H28FNO3SmCPBAC23H28FNO5S(sulfone)\text{C}_{23}\text{H}_{28}\text{FNO}_3\text{S} \xrightarrow{\text{mCPBA}} \text{C}_{23}\text{H}_{28}\text{FNO}_5\text{S} \quad (\text{sulfone})

Conditions :

  • Sulfoxide: 30% H₂O₂, CH₂Cl₂, 0°C, 2 hours.

  • Sulfone: mCPBA (2 eq.), RT, 12 hours .

Reduction of the 5-Oxo Group

The ketone at position 5 reduces to a hydroxyl or methylene group:

C23H28FNO3SNaBH4C23H30FNO3S(secondary alcohol)\text{C}_{23}\text{H}_{28}\text{FNO}_3\text{S} \xrightarrow{\text{NaBH}_4} \text{C}_{23}\text{H}_{30}\text{FNO}_3\text{S} \quad (\text{secondary alcohol})C23H28FNO3SLiAlH4C23H30FNO2S(methylene)\text{C}_{23}\text{H}_{28}\text{FNO}_3\text{S} \xrightarrow{\text{LiAlH}_4} \text{C}_{23}\text{H}_{30}\text{FNO}_2\text{S} \quad (\text{methylene})

Conditions :

  • NaBH₄: Ethanol, RT, 1 hour.

  • LiAlH₄: THF, reflux, 3 hours .

Cyclocondensation Reactions

The hexahydroquinoline core facilitates cyclization with aldehydes or amines to form fused polycyclic structures. For example:

C23H28FNO3S+RCHOC23H28FNO3S-R(fused ring)\text{C}_{23}\text{H}_{28}\text{FNO}_3\text{S} + \text{RCHO} \rightarrow \text{C}_{23}\text{H}_{28}\text{FNO}_3\text{S-R} \quad (\text{fused ring})

Conditions :

  • Acid catalysis (pTSA), toluene, reflux, 8 hours .

Comparative Reactivity Table

Functional GroupReaction TypeRate (vs. Analogs)Key Influence
Ethyl carboxylateHydrolysisModerateElectron-withdrawing fluorophenyl
EthylsulfanylOxidationHighProximity to bulky substituents
4-FluorophenylElectrophilic substitutionLowFluorine’s -I effect
5-OxoReductionHighSteric hindrance from methyl groups

Key Findings

  • The fluorophenyl ring’s electron-withdrawing nature slows electrophilic substitution but enhances oxidative stability .

  • Steric hindrance from the 2,7,7-trimethyl groups moderates reaction rates at the quinoline core .

  • The ethylsulfanyl group’s flexibility enables diverse derivatization pathways compared to rigid analogs .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to this hexahydroquinoline derivative exhibit a range of biological activities:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains. This may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
  • Anticancer Activity : Several studies have highlighted the potential of hexahydroquinoline derivatives in cancer therapy. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : The presence of sulfur in the structure may enhance anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several hexahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Anticancer Research

In vitro studies demonstrated that hexahydroquinoline derivatives could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to cell cycle arrest and induction of apoptosis via caspase activation .

Neuroprotection Studies

Research focusing on neuroprotective effects revealed that certain derivatives could reduce oxidative stress markers in neuronal cultures exposed to neurotoxins. This suggests a potential role for these compounds in treating neurodegenerative conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerGrowth inhibition in breast and lung cancer
Anti-inflammatoryReduction of pro-inflammatory cytokines
NeuroprotectiveDecreased oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound vary primarily in the ester substituent and the aryl group at position 4. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison of Polyhydroquinoline Derivatives

Compound Name R₁ (Ester Group) R₂ (Aryl Group) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 2-(Ethylsulfanyl)ethyl 4-Fluorophenyl C₂₃H₂₉FNO₃S 418.55 Enhanced lipophilicity; research use
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate Ethyl 4-Fluorophenyl C₂₁H₂₄FNO₃ 357.42 Commercial availability; catalytic applications
Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate Ethyl 4-Chlorophenyl C₂₁H₂₄ClNO₃ 373.88 Antibacterial activity; NMR-characterized
Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate Ethyl 4-Methoxyphenyl C₂₂H₂₇NO₄ 369.46 Solvent-free synthesis; green chemistry
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Methyl 4-Methoxyphenyl C₂₀H₂₃NO₄ 341.41 Crystallographic data reported
2-(Ethylsulfanyl)ethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 2-(Ethylsulfanyl)ethyl 3-Chlorophenyl C₂₃H₂₉ClNO₃S 441.00 Structural analog; electronic effects

Key Observations:

Ester Group Influence :

  • The 2-(ethylsulfanyl)ethyl group increases molecular weight and introduces sulfur-mediated electronic effects compared to simpler esters (e.g., ethyl or methyl). This may enhance membrane permeability or alter metabolic stability .
  • Ethyl esters are more commonly synthesized and commercially available, with applications in catalysis and drug discovery .

Aryl Substituent Effects: 4-Fluorophenyl: Enhances lipophilicity and bioavailability compared to unsubstituted phenyl groups. Fluorine’s electron-withdrawing nature may influence binding to biological targets . 4-Chlorophenyl: Exhibits notable antibacterial activity, as demonstrated in studies using magnetic graphene oxide-fucoidan catalysts . 4-Methoxyphenyl: The methoxy group improves solubility and has been utilized in solvent-free synthetic protocols .

Stereochemical Considerations: While most analogs are reported without explicit stereochemical details, derivatives like ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate highlight the role of substituent positioning in biological activity .

Biological Activity

The compound 2-(ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline family and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative efficacy with similar compounds.

The synthesis of this compound typically involves a multi-step process including condensation reactions and functional group modifications. The general synthetic route includes:

  • Condensation Reaction : The reaction of 4-(4-fluorophenyl) with ethyl acetoacetate in the presence of ammonium acetate forms an intermediate compound.
  • Formation of Final Product : This intermediate is then reacted with 2-(ethylsulfanyl)ethanol under acidic conditions to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to 2-(ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for microbial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance:

  • Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that this compound can significantly reduce cell viability at certain concentrations.
  • Mechanistic Insights : The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been noted as a potential mechanism for its anticancer effects.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The ethylsulfanyl group may enhance binding affinity to microbial enzymes or cancer-related targets.
  • Apoptosis Induction : Interaction with cellular pathways can lead to programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological ActivityUnique Features
Compound ASimilar structureModerate antimicrobialLacks fluorine substitution
Compound BSimilar structureHigh anticancer activityDifferent functional groups

The presence of both ethylsulfanyl and fluorophenyl groups in our target compound enhances its solubility and biological activity compared to these similar compounds.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics.
  • Cancer Cell Line Evaluation : Research involving breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell proliferation rates.

Q & A

Basic: What are the optimal synthetic routes for this polyhydroquinoline derivative, and how can reaction conditions be systematically optimized?

The compound is typically synthesized via Hantzsch multicomponent reactions, involving cyclocondensation of aldehydes, β-ketoesters, and ammonia derivatives. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., FeCl₃) or organocatalysts improve yield and regioselectivity .
  • Solvent optimization : Ethanol or acetonitrile under reflux (60–80°C) balances reactivity and safety .
  • Substitution effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance cyclization efficiency but may require extended reaction times (~8–12 hours) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves stereoisomers, confirmed by TLC and HPLC .

Basic: How is structural elucidation performed for this compound, and what analytical techniques validate its conformation?

X-ray crystallography is the gold standard for unambiguous structural determination:

  • Crystallization : Slow evaporation from ethanol/dichloromethane yields monoclinic crystals (space group P2₁/c) .
  • Key metrics : Bond lengths (C–N: 1.35–1.38 Å), dihedral angles (quinoline ring: 5–10° deviation from planarity), and hydrogen-bonding networks (N–H···O interactions) .
  • Complementary methods : NMR (¹H/¹³C) confirms substituent positions, while FT-IR identifies carbonyl (1680–1700 cm⁻¹) and sulfanyl (650–700 cm⁻¹) groups .

Advanced: What methodological frameworks are used to evaluate its pharmacological activity, particularly regarding enzyme modulation?

In vitro assays are prioritized for target validation:

  • Enzyme inhibition : Dose-response curves (IC₅₀) against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE), with indomethacin/donepezil as positive controls .
  • Anti-inflammatory activity : Lipopolysaccharide (LPS)-induced cytokine (IL-6, TNF-α) suppression in macrophage cell lines, measured via ELISA .
  • Toxicity screening : MTT assays on HEK-293 or HepG2 cells to establish selectivity indices (IC₅₀-toxicity ratio >10 recommended) .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict reactivity and target binding?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) provide insights into:

  • Electrostatic potential maps : Highlight nucleophilic (quinoline nitrogen) and electrophilic (carbonyl carbon) sites .
  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions .
  • Docking studies (AutoDock Vina) : Binding affinities (ΔG < −7 kcal/mol) to COX-2 active sites, validated by RMSD clustering (<2 Å) .

Advanced: How can researchers resolve contradictions between in vitro efficacy and in silico predictions?

Discrepancies often arise from solvent effects or protein flexibility :

  • Solvation corrections : Include explicit water molecules in docking simulations to mimic physiological conditions .
  • Molecular dynamics (MD) : 100-ns trajectories (AMBER) assess target conformational changes upon ligand binding .
  • Experimental validation : Surface plasmon resonance (SPR) quantifies binding kinetics (kon/off) to confirm computational hits .

Advanced: What strategies address solubility and formulation challenges for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Solid dispersion : Spray-drying with polyvinylpyrrolidone (PVP-K30) improves bioavailability .
  • Pharmacokinetic profiling : LC-MS/MS monitors plasma half-life (t½) and tissue distribution in rodent models .

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